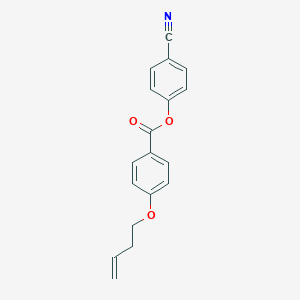

4-Cyanophenyl 4-(3-butenyloxy)benzoate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4-cyanophenyl) 4-but-3-enoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-2-3-12-21-16-10-6-15(7-11-16)18(20)22-17-8-4-14(13-19)5-9-17/h2,4-11H,1,3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRKLNHEYFRXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344900 | |

| Record name | 4-Cyanophenyl 4-(3-butenyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114482-57-4 | |

| Record name | 4-Cyanophenyl 4-(3-butenyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyanophenyl 4-(3-Butenyloxy)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Cyanophenyl 4-(3-butenyloxy)benzoate synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Cyanophenyl 4-(3-Butenyloxy)benzoate

Abstract

This technical guide provides a comprehensive, research-grade overview of a robust synthetic pathway for this compound, a molecule of interest in materials science, particularly in the development of liquid crystals.[1][2] The synthesis is presented as a multi-step process, beginning with the preparation of two key precursors: 4-(3-butenyloxy)benzoic acid and 4-cyanophenol. The guide details a strategic approach involving the protection of functional groups, a classic Williamson ether synthesis, and a final, efficient esterification step. Each stage is accompanied by a thorough explanation of the underlying chemical principles, causality behind experimental choices, and detailed, step-by-step laboratory protocols. This document is intended for researchers and scientists in organic synthesis and drug development, providing the necessary framework for the successful replication and potential optimization of this synthetic route.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a convergent three-part strategy. First, methyl 4-hydroxybenzoate is alkylated via a Williamson ether synthesis, followed by saponification to yield the carboxylic acid precursor. Concurrently, 4-cyanophenol is prepared. Finally, the two precursors are coupled using a Steglich esterification to form the target molecule.

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of Precursor 1: 4-(3-Butenyloxy)benzoic Acid

Principle and Strategy

The synthesis of the butenyloxy-substituted benzoic acid is most effectively accomplished via the Williamson ether synthesis, a reliable and versatile method for forming ethers from an alkoxide and an alkyl halide.[3][4] A critical strategic decision is the choice of starting material. While one could start with 4-hydroxybenzoic acid, the presence of the acidic carboxylic proton would interfere with the basic conditions required for the ether synthesis by neutralizing the base needed to form the phenoxide. Therefore, the synthesis commences with an ester-protected version, methyl 4-hydroxybenzoate. This protection strategy ensures that only the phenolic hydroxyl group is deprotonated to form the nucleophilic phenoxide, which then attacks the primary alkyl halide, 4-bromo-1-butene, in a classic SN2 reaction.[3][5] Following the ether formation, the methyl ester is easily removed by saponification (base-catalyzed hydrolysis) to yield the desired carboxylic acid.

Workflow for 4-(3-Butenyloxy)benzoic Acid Synthesis

Caption: Experimental workflow for the synthesis of the carboxylic acid precursor.

Detailed Protocol 1.1: Synthesis of Methyl 4-(3-butenyloxy)benzoate

This protocol details the O-alkylation of methyl 4-hydroxybenzoate using 4-bromo-1-butene.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| Methyl 4-hydroxybenzoate | 152.15 | 10.0 g | 65.7 | 1.0 |

| 4-Bromo-1-butene | 135.00 | 10.6 g (7.6 mL) | 78.9 | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 22.7 g | 164.3 | 2.5 |

| Acetone | 58.08 | 250 mL | - | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-hydroxybenzoate (10.0 g, 65.7 mmol) and anhydrous potassium carbonate (22.7 g, 164.3 mmol).

-

Add 250 mL of acetone to the flask.

-

While stirring vigorously, add 4-bromo-1-butene (7.6 mL, 78.9 mmol) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

After cooling to room temperature, filter the inorganic salts through a pad of Celite and wash the filter cake with additional acetone.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product, methyl 4-(3-butenyloxy)benzoate, typically as a pale yellow oil or solid. This crude product is often of sufficient purity for the subsequent hydrolysis step.

Detailed Protocol 1.2: Hydrolysis to 4-(3-Butenyloxy)benzoic Acid

This protocol describes the saponification of the intermediate ester.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| Crude Methyl 4-(3-butenyloxy)benzoate | 206.23 | ~13.5 g | ~65.7 | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 5.26 g | 131.4 | 2.0 |

| Methanol | 32.04 | 100 mL | - | - |

| Water | 18.02 | 100 mL | - | - |

| Hydrochloric Acid (6M) | - | As needed | - | - |

Procedure:

-

Dissolve the crude methyl 4-(3-butenyloxy)benzoate from the previous step in 100 mL of methanol in a 500 mL round-bottom flask.

-

In a separate beaker, dissolve sodium hydroxide (5.26 g, 131.4 mmol) in 100 mL of water.

-

Add the NaOH solution to the methanolic solution of the ester.

-

Heat the mixture to reflux for 2-4 hours, until TLC analysis indicates the complete disappearance of the starting ester.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with ~100 mL of water and cool in an ice bath.

-

While stirring, slowly acidify the solution by adding 6M HCl dropwise. A white precipitate will form. Continue adding acid until the pH is approximately 2.

-

Collect the white solid by vacuum filtration, washing thoroughly with cold deionized water to remove inorganic salts.

-

Dry the product, 4-(3-butenyloxy)benzoic acid, under high vacuum to a constant weight.

Part 2: Synthesis of Precursor 2: 4-Cyanophenol

Principle and Strategy

4-Cyanophenol (p-hydroxybenzonitrile) is a commercially available compound. However, for a comprehensive guide, its synthesis is included. Several routes exist for its preparation.[6] A robust laboratory-scale method involves the nucleophilic aromatic substitution of an activated aryl halide, such as 4-fluorobenzonitrile, with a hydroxide source.[6] In this reaction, a strong base like sodium methoxide is used, which is subsequently hydrolyzed. The reaction proceeds by attack of the nucleophile on the carbon bearing the fluorine atom, facilitated by the electron-withdrawing nature of the cyano group. Subsequent acidification protonates the resulting phenoxide to yield 4-cyanophenol.[6]

Workflow for 4-Cyanophenol Synthesis

Caption: Experimental workflow for the synthesis of the phenol precursor.

Detailed Protocol 2.1: Synthesis of 4-Cyanophenol

This protocol is adapted from established literature procedures.[6]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mol) | Equiv. |

| 4-Fluorobenzonitrile | 121.11 | 121 g | 1.0 | 1.0 |

| Sodium Methoxide (30% in MeOH) | 54.02 (solid) | 360 g | 2.0 | 2.0 |

| Hydrochloric Acid (36%) | 36.46 | ~105 g | As needed | - |

Procedure:

-

Caution: This reaction is performed under high temperature and pressure and requires a suitable autoclave and appropriate safety precautions.

-

Charge a clean, dry 1 L autoclave with a 30% solution of sodium methoxide in methanol (360 g, containing ~2.0 mol of NaOMe).

-

Add 4-fluorobenzonitrile (121 g, 1.0 mol) to the autoclave.

-

Seal the autoclave and purge the system with nitrogen gas to create an inert atmosphere.

-

Heat the autoclave to 220 °C. The internal pressure will rise to approximately 6.0 MPa.

-

Maintain these conditions with stirring for 5 hours.

-

After the reaction period, stop heating and rapidly cool the autoclave using its cooling system.

-

Once at room temperature, vent any remaining pressure and carefully open the autoclave.

-

Transfer the reaction mixture to a suitable beaker and filter any insoluble materials.

-

Acidify the filtrate with concentrated hydrochloric acid (~105 g) until the pH of the solution reaches 4. A white product will precipitate.

-

Collect the 4-cyanophenol by vacuum filtration, wash with cold water, and dry under vacuum to a constant weight.

Part 3: Final Esterification to Yield this compound

Principle and Strategy

The final step is the formation of an ester bond between a carboxylic acid and a phenol. Standard Fischer esterification is generally inefficient for phenols. A superior method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7] The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic phenol. DMAP acts as an acyl transfer catalyst, forming an even more reactive N-acylpyridinium species, which accelerates the reaction significantly. The main byproduct, dicyclohexylurea (DCU), is a solid that precipitates from most organic solvents, simplifying purification.[7]

Workflow for Final Esterification

Caption: Experimental workflow for the final DCC/DMAP coupling reaction.

Detailed Protocol 3.1: Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 4-(3-Butenyloxy)benzoic Acid | 192.21 | 5.0 g | 26.0 | 1.0 |

| 4-Cyanophenol | 119.12 | 3.4 g | 28.6 | 1.1 |

| Dicyclohexylcarbodiimide (DCC) | 206.33 | 5.9 g | 28.6 | 1.1 |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.32 g | 2.6 | 0.1 |

| Dichloromethane (DCM), dry | - | 150 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask, add 4-(3-butenyloxy)benzoic acid (5.0 g, 26.0 mmol), 4-cyanophenol (3.4 g, 28.6 mmol), and DMAP (0.32 g, 2.6 mmol).

-

Add 100 mL of dry dichloromethane and stir until all solids are dissolved.

-

Cool the flask in an ice bath to 0 °C.

-

In a separate beaker, dissolve DCC (5.9 g, 28.6 mmol) in 50 mL of dry dichloromethane.

-

Add the DCC solution dropwise to the cooled reaction mixture over 15-20 minutes.

-

Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow the reaction to stir at room temperature overnight.

-

A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by vacuum filtration, washing the solid with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel and wash successively with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to yield the pure this compound.[7][8]

Purification and Characterization

-

Purification: Intermediates are often purified by recrystallization or are used crude if of sufficient purity. The final product requires high purity, especially for liquid crystal applications, and is best purified by flash column chromatography followed by recrystallization.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of atoms.

-

FT-IR Spectroscopy: To identify key functional groups (e.g., C≡N stretch, C=O ester stretch, C-O ether stretch).

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the final solid product.

-

Safety Precautions

-

Alkyl Halides: 4-Bromo-1-butene is a volatile and flammable liquid. It is an alkylating agent and should be handled with care in a well-ventilated fume hood.

-

DCC: Dicyclohexylcarbodiimide is a potent skin sensitizer and should not be allowed to come into contact with the skin. Always wear appropriate gloves.

-

Solvents: Dichloromethane is a suspected carcinogen. Acetone and methanol are flammable. All solvents should be handled in a fume hood.

-

High-Pressure Reactions: The synthesis of 4-cyanophenol as described involves high pressures and temperatures and must only be performed by trained personnel using certified equipment.[6]

-

General Hazards: The final product is listed as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1][2] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

References

- Patents, G. (n.d.). Etherification of phenols.

- ChemicalBook. (n.d.). 4-Cyanophenol synthesis.

- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).

- Taylor & Francis Online. (n.d.). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent.

- Wikipedia. (n.d.). Phenol ether.

- Khan Academy. (n.d.). Williamson ether synthesis.

- National Institutes of Health. (n.d.). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate.

- MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether.

- Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis.

- Utah Tech University. (n.d.). Williamson Ether Synthesis.

- Tokyo Chemical Industry UK Ltd. (n.d.). This compound.

- TCI Chemicals. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate.

Sources

- 1. This compound | 114482-57-4 | TCI EUROPE N.V. [tcichemicals.com]

- 2. This compound | C18H15NO3 | CID 600247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Phenol ether - Wikipedia [en.wikipedia.org]

- 5. Khan Academy [khanacademy.org]

- 6. 4-Cyanophenol synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyanophenyl 4-(3-butenyloxy)benzoate

Foreword: Unveiling the Molecular Architecture and Mesomorphic Potential

In the landscape of materials science, the intricate dance between molecular structure and macroscopic properties is a constant source of innovation. This is particularly true in the realm of liquid crystals, where subtle modifications to a molecule's architecture can elicit profound changes in its self-assembling behavior and electro-optical response. This guide provides a comprehensive technical overview of 4-Cyanophenyl 4-(3-butenyloxy)benzoate, a calamitic (rod-shaped) liquid crystal, designed for researchers, scientists, and professionals engaged in the development of advanced materials and drug delivery systems. We will delve into its core physicochemical properties, elucidate a robust synthesis methodology, and analyze its characteristic spectral signatures. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure both scientific integrity and practical applicability.

Molecular Identity and Core Physicochemical Characteristics

This compound is a thermotropic liquid crystal, meaning it exhibits liquid crystalline phases as a function of temperature.[1] Its elongated molecular structure, comprising a rigid core and a flexible terminal chain, is the key determinant of its mesomorphic behavior.

The molecule consists of a central phenyl benzoate core, which provides rigidity and promotes anisotropic intermolecular interactions. One terminus is functionalized with a polar cyano (-C≡N) group, a common feature in liquid crystals that enhances the dipole moment and influences the dielectric anisotropy—a critical parameter for display applications. The other end of the molecule is appended with a flexible 3-butenyloxy chain (-O(CH₂)₂CH=CH₂). The presence of the terminal double bond in this alkoxy chain offers a potential site for polymerization, enabling the formation of liquid crystal polymers and elastomers with unique properties.

Below is a summary of the key physicochemical properties of this compound:

| Property | Value | Source(s) |

| IUPAC Name | (4-cyanophenyl) 4-(but-3-en-1-yloxy)benzoate | [2] |

| Synonyms | 4-(3-Butenyloxy)benzoic Acid 4-Cyanophenyl Ester, p-Cyanophenyl p-(3-butenyloxy)benzoate | [3] |

| CAS Number | 114482-57-4 | [2] |

| Molecular Formula | C₁₈H₁₅NO₃ | [2] |

| Molecular Weight | 293.32 g/mol | [3] |

| Physical State | White to light yellow solid (at 20°C) | [3] |

| Melting Point | 82.0 - 86.0 °C (84 °C reference) | [3][4] |

| Purity | >97.0% (by GC) | [3] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through an esterification reaction. The following protocol is a well-established and reliable method for synthesizing this class of compounds, leveraging the reaction between a carboxylic acid and a phenol.

Synthesis Workflow

The overall synthetic strategy involves two main stages: the synthesis of the 4-(3-butenyloxy)benzoic acid precursor, followed by its esterification with 4-cyanophenol.

Caption: Synthetic pathway for this compound.

Experimental Protocol

Part A: Synthesis of 4-(3-Butenyloxy)benzoic Acid

This precursor is synthesized via a Williamson ether synthesis.[5]

-

Reaction Setup: To a round-bottom flask, add 4-hydroxybenzoic acid (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and a suitable solvent such as acetone or N,N-dimethylformamide (DMF).

-

Addition of Alkylating Agent: While stirring vigorously, add 4-bromo-1-butene (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The solvent is then removed under reduced pressure.

-

Purification: The crude product is dissolved in water and acidified with a dilute strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(3-butenyloxy)benzoic acid. This intermediate is also commercially available.[6][7][8]

Part B: Synthesis of this compound

The final product is synthesized using a Steglich esterification, which is a mild and efficient method for forming esters from carboxylic acids and alcohols.

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(3-butenyloxy)benzoic acid (1 equivalent), 4-cyanophenol (1 equivalent), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in anhydrous dichloromethane (DCM).

-

Coupling Agent Addition: Cool the solution in an ice bath (0°C). Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

-

Work-up: Once the reaction is complete (monitored by TLC), filter off the DCU precipitate. Wash the filtrate successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) followed by recrystallization from a solvent such as ethanol or isopropanol to obtain the final product as a white solid.

Spectroscopic Characterization and Structural Elucidation

The identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule.[2]

-

C≡N Stretch: A sharp, characteristic absorption band is expected around 2230 cm⁻¹, corresponding to the stretching vibration of the nitrile group.[9]

-

C=O Stretch: A strong absorption band around 1735-1750 cm⁻¹ is indicative of the ester carbonyl group.[9]

-

C-O Stretch: Absorption bands in the region of 1250-1300 cm⁻¹ and 1050-1150 cm⁻¹ correspond to the C-O stretching vibrations of the ester and ether linkages.

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region are attributed to the aromatic ring C=C stretching vibrations.

-

C=C Stretch (Alkenyl): A weaker band around 1640 cm⁻¹ is expected for the C=C stretching of the terminal butenyl group.

-

=C-H Bending: An out-of-plane bending vibration for the vinyl group is expected around 910-990 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the detailed molecular structure.[2]

¹H NMR Spectroscopy:

-

Aromatic Protons: The protons on the two phenyl rings will appear as a series of doublets and multiplets in the aromatic region (typically δ 7.0-8.2 ppm). The protons on the cyanophenyl ring will be more downfield due to the electron-withdrawing nature of the cyano group.

-

Butenyloxy Chain Protons:

-

The protons of the terminal vinyl group (-CH=CH₂) will appear as multiplets in the δ 5.0-6.0 ppm region.

-

The methylene protons adjacent to the ether oxygen (-OCH₂-) will be a triplet around δ 4.0-4.2 ppm.

-

The other methylene protons (-CH₂-) in the chain will appear as a multiplet around δ 2.5-2.7 ppm.

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: The ester carbonyl carbon will have a characteristic chemical shift in the range of δ 160-170 ppm.

-

Nitrile Carbon: The carbon of the cyano group will appear around δ 118-120 ppm.

-

Aromatic Carbons: The various carbons of the phenyl rings will resonate in the δ 110-165 ppm region.

-

Butenyloxy Chain Carbons: The carbons of the butenyloxy chain will appear in the upfield region, with the vinyl carbons between δ 115-135 ppm and the saturated methylene carbons at higher field strengths.

Liquid Crystalline Properties and Phase Behavior

As a thermotropic liquid crystal, this compound exhibits at least one mesophase between its crystalline solid and isotropic liquid states. Based on its molecular structure and the properties of similar cyanophenyl benzoate compounds, it is expected to exhibit a nematic (N) phase.[10][11]

Caption: Expected phase transitions for this compound.

Characterization of Mesophases

The identification and characterization of the liquid crystalline phases are performed using two primary techniques:

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures and enthalpy changes associated with phase transitions.[12] A typical DSC thermogram would show an endothermic peak at the melting point (solid to nematic transition) and another, typically smaller, endothermic peak at the nematic-to-isotropic transition (clearing point). Upon cooling, the corresponding exothermic peaks would be observed.

-

Polarized Optical Microscopy (POM): POM is a crucial technique for identifying the type of liquid crystal phase by observing the characteristic optical textures. For a nematic phase, a Schlieren or marbled texture is typically observed.

Concluding Remarks and Future Outlook

This technical guide has provided a detailed overview of the physicochemical properties of this compound. Its synthesis is achievable through standard organic chemistry techniques, and its structure can be unequivocally confirmed by a suite of spectroscopic methods. The presence of the terminal butenyloxy group makes this compound a particularly interesting candidate for the development of liquid crystalline polymers and elastomers, where the double bond can be utilized for cross-linking.

Further research into this compound would benefit from a detailed experimental determination of its liquid crystal phase transition temperatures and associated enthalpies. Investigating the influence of the butenyloxy chain on the mesomorphic properties, in comparison to analogous compounds with saturated alkyl chains, would also provide valuable insights into structure-property relationships in this class of liquid crystals. Such studies will undoubtedly pave the way for the rational design of new materials with tailored properties for advanced applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

ResearchGate. Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. FT-IR spectrum of 4-[4'-cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]-benzoate (6). [Link]

-

Kelly, S. M. (1984). The synthesis and transition temperatures of benzoate ester derivatives of 2‐fluoro‐4‐hydroxy‐and 3‐fluoro‐4‐hydroxybenzonitriles. Helvetica Chimica Acta, 67(6), 1572-1589. [Link]

-

PubChemLite. 4-(3-butenyloxy)benzoic acid (C11H12O3). [Link]

-

PubChem. 4-(3-Butenyloxy)benzoic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). [Link]

-

Der Pharma Chemica. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. [Link]

-

ResearchGate. Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of... [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Semantic Scholar. Critical evaluation of liquid crystal transition temperatures I: 4,4'‐alkyl/alkoxyphenylbenzoates. [Link]

-

CP Lab Safety. 4-(3-Butenyloxy)benzoic Acid, 98%+ Purity, C11H12O3, 25 grams. [Link]

-

LillOA. Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. [Link]

-

NIST WebBook. Benzoic acid, 4-methylphenyl ester. [Link]

-

NIST WebBook. Benzonitrile. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. This compound | C18H15NO3 | CID 600247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 114482-57-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. labproinc.com [labproinc.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. 4-(3-Butenyloxy)benzoic Acid , >98.0% , 115595-27-2 - CookeChem [cookechem.com]

- 7. 4-(3-Butenyloxy)benzoic acid | C11H12O3 | CID 544452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. calpaclab.com [calpaclab.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The synthesis and transition temperatures of benzoate ester derivatives of 2‐fluoro‐4‐hydroxy‐and 3‐fluoro‐4‐hydroxybenzonitriles (1984) | Stephen M. Kelly | 58 Citations [scispace.com]

- 12. lilloa.univ-lille.fr [lilloa.univ-lille.fr]

4-Cyanophenyl 4-(3-butenyloxy)benzoate CAS number and chemical structure

An In-depth Technical Guide to 4-Cyanophenyl 4-(3-butenyloxy)benzoate

Introduction and Core Compound Identification

This compound is a mesogenic compound of significant interest in the field of materials science, particularly in the development of liquid crystals (LCs). Its molecular architecture, featuring a rigid core composed of two phenyl rings linked by an ester group, and a terminal polar cyano group, is characteristic of calamitic (rod-like) liquid crystals.[1][2] The presence of a terminal butenyloxy chain provides a reactive site for polymerization, making it a valuable monomer for the synthesis of side-chain liquid crystal polymers (LCPs) and liquid crystal elastomers (LCEs).

This guide provides a comprehensive overview of its chemical identity, a detailed, field-proven synthesis protocol, characterization methodologies, and its applications in advanced materials.

-

Compound Name: this compound

-

Synonyms: 4-(3-Butenyloxy)benzoic Acid 4-Cyanophenyl Ester[3][4]

-

Chemical Structure:

(Note: A placeholder image is used. The actual structure consists of a benzoate group where the carboxylic acid proton is replaced by a 4-cyanophenyl group, and the para-position of the benzoate's phenyl ring is substituted with a 3-butenyloxy group.)

Physicochemical and Spectroscopic Data

The intrinsic properties of this molecule are critical for its application in liquid crystal formulations. The data presented below is compiled from established chemical databases and supplier specifications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₅NO₃ | [1][5][6][8] |

| Molecular Weight | 293.32 g/mol | [1][5][6][7][8][9] |

| Appearance | White to light yellow crystalline solid | [3][5] |

| Melting Point | 82.0 to 86.0 °C | [3][5] |

| Purity (typical) | >97.0% (by GC) | [3][4][5] |

| IUPAC Name | (4-cyanophenyl) 4-(but-3-en-1-yloxy)benzoate | [3] |

| SMILES | C=CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N | [3][4] |

Spectroscopic data is essential for structural confirmation. Publicly available data from PubChem serves as a reliable reference for characterization.[3]

-

¹H NMR & ¹³C NMR: Spectra available, confirming the presence of aromatic, alkene, and ether functionalities.[3]

-

Infrared (IR) Spectroscopy: Key absorptions are expected for the nitrile (C≡N), ester carbonyl (C=O), and C-O ether linkages.[3]

-

Mass Spectrometry (GC-MS): The fragmentation pattern would correspond to the molecular weight of 293.32.[3]

Synthesis Pathway and Experimental Protocols

The synthesis of this compound is most logically achieved via a two-step process. This pathway ensures high yields and purity by first constructing the ether-linked benzoic acid intermediate, followed by esterification.

Overall Synthesis Scheme

The pathway involves an initial Williamson ether synthesis followed by an esterification reaction.

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of 4-(But-3-en-1-yloxy)benzoic acid

This step utilizes the Williamson ether synthesis, a robust and widely used method for forming ethers from an alkoxide and an alkyl halide.[10] The phenoxide of 4-hydroxybenzoic acid acts as the nucleophile, displacing the bromide from 4-bromobut-1-ene.

Protocol:

-

Reagent Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and 250 mL of acetone.

-

Causality: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Acetone is an appropriate polar aprotic solvent for this Sₙ2 reaction.[6]

-

-

Addition of Alkyl Halide: Add 4-bromobut-1-ene (1.2 eq) to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-hydroxybenzoic acid spot is consumed.

-

Work-up: a. Cool the reaction mixture to room temperature and filter to remove the inorganic salts (KBr and excess K₂CO₃). b. Evaporate the acetone from the filtrate under reduced pressure. c. Dissolve the resulting residue in 150 mL of water and acidify to pH ~2 with 2M HCl. This protonates the carboxylate, causing the product to precipitate.[5] d. Collect the white precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven.

-

Validation: The product, 4-(but-3-en-1-yloxy)benzoic acid, should be characterized by NMR and IR to confirm its structure before proceeding.

Step 2: Esterification to Yield this compound

This final step involves the formation of an ester bond between the carboxylic acid intermediate and 4-cyanophenol. A Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) is highly effective for this transformation, as it proceeds under mild, room-temperature conditions.

Protocol:

-

Reagent Setup: To a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-(but-3-en-1-yloxy)benzoic acid (1.0 eq), 4-cyanophenol (1.1 eq), and DMAP (0.1 eq) in 100 mL of dry dichloromethane (DCM).

-

DCC Addition: Cool the flask in an ice bath (0 °C). Add a solution of DCC (1.2 eq) in 20 mL of dry DCM dropwise over 20 minutes.

-

Causality: DCC is a coupling agent that activates the carboxylic acid for nucleophilic attack by the phenol. The reaction forms a dicyclohexylurea (DCU) byproduct, which is insoluble in DCM and can be easily removed by filtration.[10]

-

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours. Monitor by TLC.

-

Work-up and Purification: a. Filter the reaction mixture to remove the precipitated DCU byproduct. b. Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL). c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Final Purification: The crude product is typically purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to yield the final product as a white crystalline solid.

Synthesis and Purification Workflow

Caption: Workflow from starting materials to purified product.

Applications in Materials Science

The primary application of this compound is as a reactive mesogen (a liquid crystal monomer).

-

Liquid Crystal Displays (LCDs): The cyanophenyl benzoate core is a well-established component in nematic liquid crystal mixtures.[1][2][11] The strong dipole moment of the terminal cyano group leads to a high dielectric anisotropy, which is essential for the low-voltage switching of pixels in display applications.[2]

-

Liquid Crystal Polymers (LCPs) and Elastomers (LCEs): The terminal butenyl group (C=C double bond) is a polymerizable functional group. This allows the monomer to be incorporated into polymer backbones, typically via hydrosilylation or free-radical polymerization. The resulting materials are LCPs or LCEs, which combine the anisotropic properties of liquid crystals with the mechanical properties of polymers. These advanced materials are used in applications such as actuators, sensors, and smart optical films.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[3]

-

Hazard Statements:

-

Precautionary Measures:

-

P280: Wear protective gloves, protective clothing, and eye/face protection.[12]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the full Safety Data Sheet (SDS) before handling this chemical and perform all manipulations in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Department of Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

esdchem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2018). Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. dakenchem.com [dakenchem.com]

- 3. This compound | C18H15NO3 | CID 600247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. esdchem.com.tr [esdchem.com.tr]

- 8. 114482-57-4 CAS MSDS (4-(3-BUTENYLOXY)BENZOIC ACID 4'-CYANOPHENYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

solubility of 4-Cyanophenyl 4-(3-butenyloxy)benzoate in common solvents

An In-Depth Technical Guide to the Solubility of 4-Cyanophenyl 4-(3-butenyloxy)benzoate in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical property that dictates its behavior in various scientific and industrial applications, from drug discovery and formulation to materials science. This guide provides a comprehensive overview of the principles governing the solubility of this compound and presents a detailed, field-proven experimental protocol for its determination in common laboratory solvents. By equipping researchers with a robust methodology, this document aims to facilitate the accurate and reproducible measurement of this crucial parameter, thereby enabling informed decision-making in research and development.

Introduction to this compound and the Significance of Solubility

This compound is an organic molecule with the chemical formula C18H15NO3 and a molecular weight of 293.32 g/mol .[1][2] Its structure, characterized by a cyanophenyl ester of a butenyloxy-substituted benzoic acid, suggests a molecule with both polar (cyano and ester groups) and non-polar (aromatic rings and butenyl chain) regions. This amphiphilic nature makes its solubility behavior complex and highly dependent on the chosen solvent.

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a fundamental parameter in numerous scientific disciplines.[3] In the pharmaceutical industry, poor aqueous solubility is a major hurdle in drug development, affecting bioavailability and therapeutic efficacy.[4][5][6] Therefore, early assessment of solubility is crucial for lead optimization and formulation development.[6][7] In materials science, the solubility of liquid crystal monomers like this compound is critical for their processing and application in electronic displays and other advanced materials.[8][9]

This guide will provide a theoretical framework for understanding the factors that influence the solubility of this compound and a detailed experimental protocol for its quantitative determination.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility.[10] This means that substances with similar polarities are more likely to be miscible or soluble in one another. The polarity of a molecule is determined by the distribution of electron density, which is influenced by the presence of polar functional groups and the overall molecular geometry.

Key Factors Influencing the Solubility of this compound:

-

Polarity: The presence of the cyano (-C≡N) and ester (-COO-) groups imparts polarity to the molecule, suggesting potential solubility in polar solvents. The aromatic rings and the butenyloxy chain, however, are non-polar and will favor interactions with non-polar solvents.

-

Hydrogen Bonding: The oxygen atoms in the ester and ether functionalities can act as hydrogen bond acceptors. Solvents that are strong hydrogen bond donors (e.g., water, alcohols) may exhibit enhanced solubility.

-

Molecular Size and Shape: Larger molecules generally have lower solubility due to the increased energy required to create a cavity in the solvent matrix.[10]

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[10][11] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the crystal lattice forces.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4][12][13] This method involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is formed. The concentration of the dissolved compound in the supernatant is then determined analytically.

Causality Behind Experimental Choices

The shake-flask method is designed to achieve a true thermodynamic equilibrium between the solid and solution phases.[3] The use of an excess of the solid ensures that the solution becomes saturated. The extended equilibration time allows for the dissolution process to reach a steady state, where the rate of dissolution equals the rate of precipitation.[3] Subsequent filtration is critical to remove any undissolved solid particles that could lead to an overestimation of the solubility.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound (solid)

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane, hexane, toluene)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow:

Caption: Experimental workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Protocol:

-

Preparation of Stock Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or DMSO).

-

From the stock solution, prepare a series of calibration standards by serial dilution.

-

Analyze the calibration standards by HPLC/UHPLC-UV to generate a calibration curve of peak area versus concentration.

-

-

Solubility Measurement:

-

Add an excess amount of solid this compound (e.g., 5-10 mg) to a series of vials. The exact amount should be recorded.

-

Add a known volume of each test solvent (e.g., 1 mL) to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours to ensure equilibrium is reached.[5]

-

After the incubation period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

If necessary, dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the prepared samples by HPLC/UHPLC-UV.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the filtered and diluted samples.

-

Calculate the solubility of the compound in each solvent, taking into account any dilution factors. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of this compound in Common Solvents at 25 °C

| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) |

| Polar Protic | Water | 80.1 | Experimental Value |

| Ethanol | 24.5 | Experimental Value | |

| Methanol | 32.7 | Experimental Value | |

| Polar Aprotic | Acetone | 20.7 | Experimental Value |

| Acetonitrile | 37.5 | Experimental Value | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Experimental Value | |

| Non-Polar | Dichloromethane | 9.1 | Experimental Value |

| Toluene | 2.4 | Experimental Value | |

| Hexane | 1.9 | Experimental Value |

High-Throughput Screening for Early-Stage Assessment

In early-stage drug discovery and materials science, where rapid screening of a large number of compounds is required, high-throughput solubility assays are often employed.[4][7][14] These methods, such as nephelometry (light scattering), provide a faster, albeit often less precise, measure of kinetic solubility.[6] Kinetic solubility is determined by adding a concentrated stock solution of the compound in a water-miscible solvent (e.g., DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs. While not a measure of true thermodynamic solubility, kinetic solubility provides a valuable early indication of a compound's solubility characteristics.

Conclusion

The solubility of this compound is a critical parameter that influences its utility in various applications. This guide has provided a theoretical foundation for understanding the factors governing its solubility and a detailed, practical protocol for its experimental determination using the gold-standard shake-flask method. By following the methodologies outlined herein, researchers can generate high-quality, reproducible solubility data to guide their research and development efforts. The provided framework for data presentation and the discussion of high-throughput methods further equip scientists with the tools necessary for a comprehensive assessment of this important physicochemical property.

References

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

- Lin, B., & Pease, J. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Journal of Pharmaceutical and Biomedical Analysis, 128, 29-36.

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

- Kerns, E. H. (2001). High throughput physicochemical profiling for drug discovery. Journal of Pharmaceutical Sciences, 90(11), 1838-1858.

-

CHEM 227L. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Signature Lab Series. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

- Box, K. J., Völgyi, G., Baka, E., & Comer, J. E. (2019). Direct Measurement of Amorphous Solubility. Analytical Chemistry, 91(10), 6546–6552.

-

LibreTexts. (2022). 12: Solubility Equilibria. Retrieved from [Link]

- Box, K. J., Völgyi, G., Baka, E., & Comer, J. E. (2019). Direct Measurement of Amorphous Solubility. Analytical Chemistry, 91(10), 6546–6552.

-

Wikipedia. (n.d.). Solubility equilibrium. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 4. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C18H15NO3 | CID 600247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 114482-57-4 | TCI EUROPE N.V. [tcichemicals.com]

- 10. youtube.com [youtube.com]

- 11. crystallizationsystems.com [crystallizationsystems.com]

- 12. Direct Measurement of Amorphous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. High throughput solubility measurement in drug discovery and development. | Semantic Scholar [semanticscholar.org]

molecular weight and formula of 4-Cyanophenyl 4-(3-butenyloxy)benzoate

An In-depth Technical Guide to 4-Cyanophenyl 4-(3-butenyloxy)benzoate

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in the field of materials science, particularly for the synthesis of liquid crystals and polymers. This document details the molecule's fundamental physicochemical properties, offers validated, step-by-step protocols for its multi-step synthesis and the synthesis of its precursors, and outlines robust analytical methods for its characterization. The narrative emphasizes the causal reasoning behind experimental choices, ensuring that protocols are self-validating and reproducible. While the primary application of this molecule lies in electronic and optical materials, this guide also explores the broader relevance of its chemical functionalities and synthetic strategies to the field of drug development, particularly in the construction of novel molecular scaffolds and biosensor design.

Introduction: A Molecule Bridging Materials Science and Synthetic Chemistry

This compound (CAS No: 114482-57-4) is a calamitic (rod-shaped) organic molecule that has garnered significant interest as a building block for liquid crystalline materials.[1][2] Its structure is characterized by a rigid core composed of two phenyl rings linked by an ester group, a polar terminal cyano (-C≡N) group, and a flexible butenyloxy tail (-O-(CH₂)₂-CH=CH₂). This unique combination of a rigid, polarizable core and a flexible, reactive tail imparts the specific mesogenic properties required for forming stable nematic and smectic liquid crystal phases.[1][3]

The strong dipole moment of the terminal cyano group promotes the intermolecular interactions necessary for the parallel molecular alignment characteristic of the nematic phase, a critical feature for applications in liquid crystal displays (LCDs) and optical sensors.[1][4] The benzoate ester core contributes to the molecule's thermal stability and birefringence.[2]

For researchers and professionals in drug development, this molecule serves as an excellent case study in multi-step organic synthesis, employing foundational reactions such as Williamson ether synthesis and Steglich esterification. Furthermore, the terminal alkene on the butenyloxy chain represents a versatile chemical handle. This functional group can be readily modified through reactions like olefin metathesis, click chemistry, or thiol-ene reactions, providing a pathway to tether the molecule to polymers, surfaces, or biomolecules. This functionality is highly relevant in the development of targeted drug delivery systems, diagnostic biosensors, and functionalized biomaterials.[5]

Physicochemical and Spectroscopic Properties

The essential properties of this compound are summarized below, providing a baseline for its handling, characterization, and application.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₅NO₃ | [1][3][6][7] |

| Molecular Weight | 293.32 g/mol | [1][3][6][7] |

| CAS Number | 114482-57-4 | [1][3][6] |

| Appearance | White to light yellow solid | [3][8] |

| Melting Point | 84 °C | [3] |

| Purity | ≥97.0% (by GC) | [3][8] |

| IUPAC Name | (4-cyanophenyl) 4-(but-3-en-1-yloxy)benzoate | [9] |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in alcohols. | General chemical principles |

Overall Synthetic Workflow

The synthesis of this compound is a two-step process starting from commercially available materials. The workflow involves an initial etherification to attach the butenyloxy tail, followed by an esterification to couple the two aromatic rings.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the target compound and its key precursor.

Synthesis of Precursor: 4-(3-Butenyloxy)benzoic Acid

This procedure utilizes a standard Williamson ether synthesis to couple the alkyl halide with the phenoxide generated in situ from 4-hydroxybenzoic acid.

-

Principle: The phenolic proton of 4-hydroxybenzoic acid is acidic and is deprotonated by a mild base like potassium carbonate. The resulting phenoxide acts as a nucleophile, attacking the electrophilic carbon of 4-bromo-1-butene in an Sₙ2 reaction to form the ether linkage. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction as it solvates the potassium cation without hindering the nucleophilicity of the phenoxide.

-

Materials:

-

4-Hydroxybenzoic acid (1.0 eq)[10]

-

4-Bromo-1-butene (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Add anhydrous DMF to the flask to create a stirrable suspension (approx. 5-10 mL per gram of 4-hydroxybenzoic acid).

-

Add 4-bromo-1-butene (1.2 eq) to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Acidify the aqueous mixture to a pH of ~2 using 1 M HCl. A white precipitate should form.

-

Extract the product into ethyl acetate (3x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(3-butenyloxy)benzoic acid as a white solid.[11][12][13][14]

-

Synthesis of this compound

This final step employs a Steglich esterification, a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent.

-

Principle: N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid group of 4-(3-butenyloxy)benzoic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the hydroxyl group of 4-cyanophenol. 4-Dimethylaminopyridine (DMAP) serves as a catalyst, facilitating the attack of the alcohol to form the ester and releasing the dicyclohexylurea (DCU) byproduct. Dichloromethane (DCM) is used as it is an inert solvent that dissolves the reactants well.

-

Materials:

-

4-(3-Butenyloxy)benzoic acid (1.0 eq)

-

4-Cyanophenol (1.05 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-(3-butenyloxy)benzoic acid (1.0 eq), 4-cyanophenol (1.05 eq), and DMAP (0.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the cooled reaction mixture over 15-20 minutes. A white precipitate (DCU) will begin to form.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the insoluble DCU byproduct. Wash the filter cake with additional DCM.

-

Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product, this compound.

-

Structural Elucidation and Characterization

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic and chromatographic techniques. While full spectra are available from databases such as PubChem[9], the expected analytical data are summarized below.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Vinyl protons: ~5.8-6.0 ppm (m, 1H, -CH=), ~5.0-5.2 ppm (m, 2H, =CH₂). Aromatic protons: ~8.1 ppm (d, 2H), ~7.8 ppm (d, 2H), ~7.3 ppm (d, 2H), ~7.0 ppm (d, 2H). Alkyl protons: ~4.1 ppm (t, 2H, -O-CH₂-), ~2.6 ppm (q, 2H, -CH₂-CH=). |

| ¹³C NMR | Carbonyl: ~164 ppm. Nitrile: ~118 ppm. Aromatic/Vinyl: ~105-165 ppm region. Alkyl: ~68 ppm (-O-CH₂-), ~34 ppm (-CH₂-CH=). |

| FT-IR (cm⁻¹) | C≡N stretch: ~2230. C=O stretch (ester): ~1740. C=C stretch (alkene): ~1640. C-O stretch (ester/ether): ~1270, ~1160. Aromatic C-H bends: ~850-750. |

| Mass Spec. | [M+H]⁺: m/z = 294.11. |

Chromatographic Analysis

Purity is typically assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of ≥97% is standard for commercial-grade material.[3][8]

Applications and Future Directions

Core Application: Liquid Crystals

The primary application of this compound is as a component in liquid crystal mixtures for display and sensor technologies.[1][4][15] Its molecular structure provides the necessary positive dielectric anisotropy and a suitable mesomorphic temperature range. By incorporating it into eutectic mixtures with other liquid crystal intermediates, formulators can create materials with broad operating temperature ranges and high stability, essential for robust electronic devices.[2]

Relevance to Drug Development and Advanced Materials

For scientists in pharmaceutical and biomedical research, the true value of this molecule lies in the utility of its functional groups.

-

Biosensor Development: The liquid crystalline properties can be harnessed to create highly sensitive biosensors. When these molecules are aligned on a surface, their orientation can be disrupted by the binding of a target analyte (e.g., a protein or DNA strand), leading to a detectable optical signal.[1]

-

Polymerizable Systems: The terminal alkene is a reactive site for polymerization. This allows for the creation of side-chain liquid-crystalline polymers, where the mesogenic units are attached to a flexible polymer backbone. These materials can form highly ordered, self-assembled nanostructures and are being explored for applications in drug delivery, tissue engineering, and microfabrication.[3]

-

Bioconjugation and Linker Chemistry: The butenyloxy group serves as a versatile linker. The alkene can be functionalized post-synthesis to attach the molecule to biologically active compounds, fluorescent dyes, or targeting ligands. This is a common strategy in drug development for creating antibody-drug conjugates (ADCs) or targeted imaging agents.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[6][9]

-

Precautionary Measures: Use only in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

Conclusion

This compound is a well-defined organic compound with a primary, established role in the formulation of advanced liquid crystal materials. Its synthesis is straightforward, relying on robust and well-understood organic reactions. Beyond its immediate application, its structure provides a valuable platform for researchers in diverse fields. The combination of a mesogenic core and a reactive terminal group offers significant potential for the development of next-generation functional polymers, biosensors, and advanced materials relevant to both the electronics and biomedical industries.

References

-

Umeda, T., et al. (2023). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. MDPI. Retrieved from [Link]

- Gray, G. W., et al. (1982). U.S. Patent No. 4,309,304. Google Patents.

-

CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 600247, this compound. PubChem. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

- Hughes, J. R., & Raynes, E. P. (1979). U.S. Patent No. 4,147,651. Google Patents.

-

Amerigo Scientific. (n.d.). 4-(3-Butenyloxy)benzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 544452, 4-(3-Butenyloxy)benzoic acid. PubChem. Retrieved from [Link]

-

Lagerwall, J. P. F. (2016). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. Liquid Crystals Today. Retrieved from [Link]

-

ESD-CHEM. (n.d.). This compound. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 4-(3-Butenyloxy)benzoic Acid, 98%+ Purity, C11H12O3, 25 grams. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. US4309304A - Liquid crystal compositions for multiplexed displays - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. US4147651A - Biphenyl based liquid crystal compositions - Google Patents [patents.google.com]

- 5. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. This compound | C18H15NO3 | CID 600247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 114482-57-4 CAS MSDS (4-(3-BUTENYLOXY)BENZOIC ACID 4'-CYANOPHENYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. 4-(3-Butenyloxy)benzoic acid - Amerigo Scientific [amerigoscientific.com]

- 12. 4-(3-Butenyloxy)benzoic acid | C11H12O3 | CID 544452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Benzoic acid, 4-(3-buten-1-yloxy)- | CymitQuimica [cymitquimica.com]

- 14. calpaclab.com [calpaclab.com]

- 15. This compound | 114482-57-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

potential research areas for 4-Cyanophenyl 4-(3-butenyloxy)benzoate

An In-depth Technical Guide Topic: Potential Research Areas for 4-Cyanophenyl 4-(3-butenyloxy)benzoate

Audience: Researchers, scientists, and drug development professionals.

Foreword: Charting New Frontiers for a Versatile Mesogen

As a Senior Application Scientist, one recognizes that the true potential of a molecule often lies beyond its initial characterization. This compound is a case in point. While its classification as a calamitic (rod-like) liquid crystal is straightforward, its true value is encoded in its specific functional groups: the polar cyano terminus, the rigid phenyl benzoate core, and critically, the reactive butenyloxy tail. This is not merely another liquid crystal; it is a functional monomer, a building block for advanced materials. This guide eschews a simple data-sheet presentation. Instead, it serves as a strategic roadmap, proposing tangible and innovative research directions grounded in the molecule's inherent chemical architecture. We will explore not just what this molecule is, but what it can become—from next-generation optical films to speculative, yet plausible, biomedical applications.

Molecular Architecture and Foundational Properties

This compound is a thermotropic liquid crystal, meaning its ordered phases (mesophases) are induced by temperature changes.[1] Its structure is a classic example of the molecular engineering required for liquid crystallinity.

Caption: Key structural components of this compound.

-

Rigid Core (Phenyl Benzoate): This aromatic core provides the structural rigidity and linearity necessary for molecules to align directionally, which is the essence of the liquid crystalline state.[2] This rod-like shape promotes the long-range orientational order characteristic of the nematic phase.[2][3]

-

Cyano Group (-CN): This terminal group is strongly polar, creating a significant dipole moment along the molecular axis.[2] This enhances intermolecular dipole-dipole interactions, which helps to stabilize the parallel alignment of molecules in the nematic phase and makes the material highly responsive to electric fields.[2]

-

Butenyloxy Tail (-O-(CH₂)₂-CH=CH₂): This flexible tail adds a crucial element of reactivity. The terminal double bond is a polymerizable site, allowing the molecule to act as a liquid crystal monomer (LCM).[4] This functionality is the gateway to forming highly ordered, cross-linked polymer networks.

The combination of these features suggests that the compound will exhibit a nematic liquid crystal phase over a specific temperature range, a property that is foundational to its application in electro-optical devices.[1]

Core Research Area 1: Polymerizable Systems and Anisotropic Networks

The most compelling research avenue for this molecule is leveraging its terminal alkene group for polymerization. By polymerizing the monomer while it is in an aligned liquid crystal phase, one can permanently lock in the molecular order, creating a solid material with the anisotropic properties of the liquid crystal.

Polymer-Stabilized Liquid Crystals (PSLCs)

In this approach, a small amount (typically <10% by weight) of the reactive monomer, this compound, is mixed with a non-reactive host liquid crystal. The mixture is then aligned and exposed to UV radiation, causing the monomer to form a cross-linked polymer network that permeates the liquid crystal host.

Causality of Experimental Choice: The goal is not to fully polymerize the sample, but to create a "scaffold" that provides anchoring energy to the surrounding liquid crystal molecules.[5] This can dramatically improve electro-optical performance by reducing response times and eliminating hysteresis, which are critical for display and shutter applications.[6]

Experimental Protocol: Fabrication of a PSLC Electro-Optical Cell

-

Mixture Preparation: Prepare a mixture of a host nematic liquid crystal (e.g., 5CB) with 3-5 wt% of this compound and ~0.5 wt% of a suitable photoinitiator (e.g., Irgacure 651). Ensure complete dissolution via gentle heating and sonication.

-

Cell Filling: Introduce the mixture into an indium tin oxide (ITO)-coated glass cell with a defined spacing (e.g., 5-10 μm) via capillary action at a temperature where the mixture is isotropic. The inner surfaces of the cell should have a rubbed polyimide alignment layer to promote planar alignment.

-

Alignment & Curing: Cool the cell slowly into the nematic phase. Apply an AC voltage across the ITO electrodes to ensure a well-aligned homeotropic (perpendicular) or planar (parallel) state. While maintaining the alignment, expose the cell to UV light (e.g., 365 nm) with a controlled intensity (e.g., 10-20 mW/cm²) for a specific duration to initiate polymerization.

-

Characterization: Evaluate the electro-optical response (voltage-transmittance curve), switching times (rise and decay), and morphology of the polymer network using Scanning Electron Microscopy (SEM) after removing the host LC.

Caption: Workflow for the fabrication and characterization of a Polymer-Stabilized Liquid Crystal (PSLC) cell.

Liquid Crystal Elastomers (LCEs)

A more advanced application involves creating fully dense, cross-linked networks known as Liquid Crystal Elastomers. These materials uniquely couple rubbery elasticity with liquid crystalline order. This coupling allows them to undergo large, reversible shape changes in response to stimuli like heat or light, making them prime candidates for artificial muscles, soft robotics, and actuators.[3]

Research Focus: The butenyloxy group is monofunctional. To create an elastomer, it must be copolymerized with a bifunctional or multifunctional crosslinker. Research should focus on varying the crosslinker concentration to tune the mechanical properties (e.g., Young's modulus) and the actuation response of the resulting elastomer.

Core Research Area 2: Advanced Electro-Optical and Photonic Materials

The inherent properties of the cyanophenyl benzoate core make this molecule and its derivatives suitable for a range of electro-optical applications, beyond standard displays.[2]

High-Frequency Phase Shifters

The strong dipole moment from the cyano group allows for efficient rotation of the molecules under an electric field. This rotation changes the effective refractive index experienced by light passing through the material. At microwave and millimeter-wave frequencies, this principle can be used to create tunable phase shifters, a key component in phased-array antennas for 5G/6G communications and radar systems.

Research Focus: Characterize the dielectric anisotropy and viscosity of the pure monomer and its mixtures. The key objective is to maximize the tuning range (high dielectric anisotropy) while minimizing the response time (low viscosity).

Table: Target Properties for High-Frequency Applications

| Property | Target Value | Rationale |

| Dielectric Anisotropy (Δε) | > +10 | Provides a large phase shift for a given voltage. |

| Birefringence (Δn) | > 0.15 | Important for optical applications, allows for thinner devices.[7] |

| Viscosity (γ) | < 50 mPa·s | Ensures fast switching speeds. |

| Clearing Point (Tₙᵢ) | > 100 °C | Provides a wide operational temperature range.[7] |

Chiral Nematic Systems for Smart Sensors and Reflective Films